t-Boc-Aminooxy-PEG3-thiol

Overview

Description

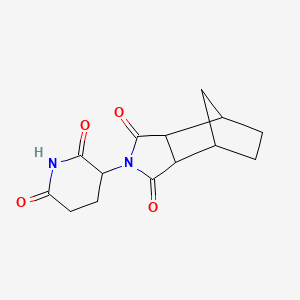

Boc-Aminooxy-PEG3-thiol is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Molecular Structure Analysis

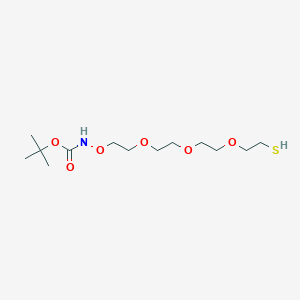

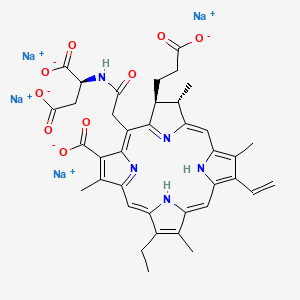

The molecular formula of Boc-Aminooxy-PEG3-thiol is C₁₃H₂₇NO₆S . Its molecular weight is 325.42 . The IUPAC name is tert-butyl N- [2- [2- [2- (2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]carbamate .Scientific Research Applications

Chemoselective Conjugation to Proteins

- Boc-Aminooxy-PEG3-thiol is used in the synthesis of aminooxy end-functional polymers for chemoselective conjugation to proteins. This process is pivotal in creating well-defined bioconjugates, which are essential in numerous biomedical applications (Heredia, Tolstyka & Maynard, 2007).

Engineering Cytocompatible PEG-Based Hydrogels

- Thiol-epoxy "click" chemistry, which can involve Boc-Aminooxy-PEG3-thiol, is used to engineer cytocompatible PEG-based hydrogel systems. These hydrogels show potential in tissue engineering and have applications in controlling the fate of human mesenchymal stem cells for tissue regeneration (Huynh et al., 2018).

Preparation of N-t-Butoxycarbonyl Derivatives

- The compound is involved in the preparation of N-t-Butoxycarbonyl derivatives from di-t-butyl dicarbonate, which are useful in peptide chemistry for selective blocking and deblocking of amino or other groups (Tarbell, Yamamoto & Pope, 1972).

Stability Studies in Nanoparticles

- In the field of nanotechnology, Boc-Aminooxy-PEG3-thiol's derivatives, like PEG-thiol, are used to study the stability of thiol bonding on nanoparticles, which is crucial for their applications in drug delivery and biomedicine (Borzenkov et al., 2015).

Antifouling Properties in Hydrogel Coatings

- The compound is instrumental in the creation of hydrogel coatings with antifouling properties, which are significant in reducing protein adsorption and preventing cell uptake, thereby enhancing the biocompatibility of various biomedical devices (Lundberg et al., 2010).

Drug Release from Gold Nanoparticles

- Research has explored the release of drugs like Bodipy from PEG cofunctionalized gold nanoparticles, demonstrating the potential of Boc-Aminooxy-PEG3-thiol derivatives in controlled drug release and highlighting their importance in nanomedicine (Kumar, Meenan & Dixon, 2012).

Biocompatible Hydrogels in Biomedical Applications

- Boc-Aminooxy-PEG3-thiol is used in the creation of biocompatible hydrogels, which have wide-ranging applications in drug delivery and regenerative medicine. These hydrogels can be engineered with varying properties to suit specific medical needs (Yom-Tov, Seliktar & Bianco-Peled, 2016).

Mechanism of Action

Target of Action

t-Boc-Aminooxy-PEG3-thiol, also known as Boc-Aminooxy-PEG3-thiol, is a crosslinker containing a t-Boc-aminooxy group and a thiol group . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold . These targets are often used in the development of PROTACs , which are molecules designed to degrade specific proteins within cells .

Mode of Action

The thiol group in this compound reacts with its targets (maleimide, OPSS, vinylsulfone, and transition metal surfaces) to form stable bonds . The protected aminoxy group can be deprotected under mild acidic conditions , allowing for further reactions or modifications.

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This allows for the selective removal of specific proteins within cells .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of stable bonds with its targets, enabling the synthesis of PROTACs . These PROTACs can then selectively degrade specific proteins within cells , altering cellular functions based on the proteins targeted.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The protected aminoxy group in the compound can be deprotected under mild acidic conditions , suggesting that the compound’s reactivity and efficacy may be influenced by the acidity of its environment. Furthermore, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting that the compound’s action may also be influenced by the polarity and hydration of its environment.

Safety and Hazards

When handling Boc-Aminooxy-PEG3-thiol, it is recommended to use only in a chemical fume hood and wear chemical-resistant gloves and safety goggles . After handling, wash thoroughly and wash contaminated clothing before reuse . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . Conditions to avoid include heat, flames, and sparks .

Future Directions

Biochemical Analysis

Biochemical Properties

t-Boc-Aminooxy-PEG3-thiol plays a significant role in biochemical reactions due to its ability to form crosslinks. The thiol group in this compound interacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces . These interactions are crucial for the formation of crosslinks in biochemical reactions .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of crosslinks. The thiol group in this compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces . This reaction leads to the formation of crosslinks, which can influence the structure and function of biomolecules .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO6S/c1-13(2,3)20-12(15)14-19-9-8-17-5-4-16-6-7-18-10-11-21/h21H,4-11H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNYOZOKVXNUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

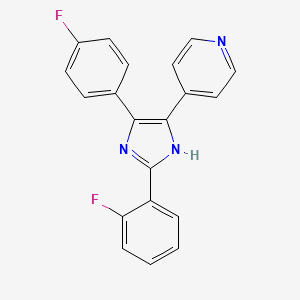

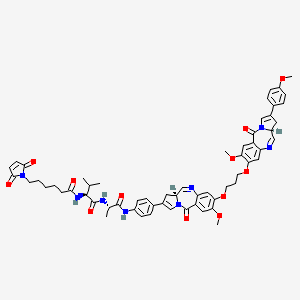

![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)

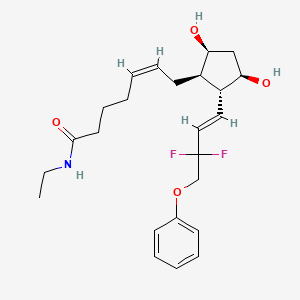

![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)